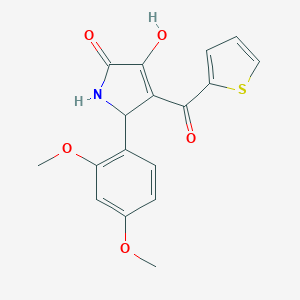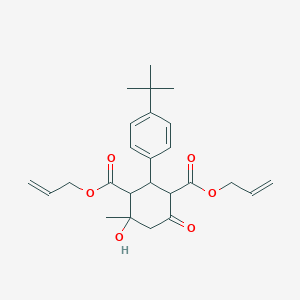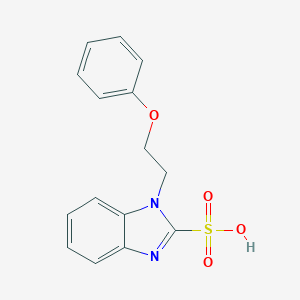
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the movement of salt and water across cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 inhibits the function of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide by binding to a specific site on the protein. The binding of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 to N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide prevents the opening of the ion channel, thereby reducing the movement of salt and water across cell membranes. This leads to the restoration of ion transport in cells expressing mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins, leading to an improvement in ion transport across cell membranes. In vivo studies using animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can improve lung function by reducing inflammation and increasing mucus clearance. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to have anti-inflammatory effects in other disease models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to have a high degree of specificity for N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide, reducing the likelihood of off-target effects. However, one limitation of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172. One area of interest is the development of more potent and selective N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide inhibitors. Another area of research is the development of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide modulators that can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins. Additionally, there is ongoing research on the use of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, there is interest in the development of new animal models for cystic fibrosis that can better mimic the human disease.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-methylphenylamine with 2-fluorobenzenesulfonyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide. The intermediate is then purified and converted into N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 using a series of reactions involving various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins that are defective in their ion channel function. In vivo studies using animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can improve lung function and reduce inflammation. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been studied for its potential applications in other diseases such as polycystic kidney disease, diarrhea, and pancreatitis.
Eigenschaften
Produktname |
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C13H11ClFNO2S |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-6-7-10(14)8-12(9)16-19(17,18)13-5-3-2-4-11(13)15/h2-8,16H,1H3 |
InChI-Schlüssel |
IQQXAJIOPIZQGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2F |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)

![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)

